Home > Products > Screening Compounds P104913 > 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine
4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine - 1221820-73-0

4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Catalog Number: EVT-3101279
CAS Number: 1221820-73-0
Molecular Formula: C9H10N4
Molecular Weight: 174.207
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 is an orally bioavailable, small-molecule inhibitor selective for ERK kinase activity. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist being evaluated in a phase 2 clinical study in patients with Cushing's syndrome. []

1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

  • Compound Description: MK-8033 is a specific dual c-Met/Ron inhibitor with preferential binding to the activated kinase conformation. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and evaluated for inhibitory potency against kinases with a rare cysteine in the hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2). []

(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib)

  • Compound Description: Volitinib is a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treating cancer. []

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This compound is an analogue of TAS-116, a selective inhibitor of HSP90α and HSP90β among HSP90 family proteins. It exhibits oral availability in mice and potent antitumor effects in an NCI-H1975 xenograft mouse model. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective MET inhibitor with high unbound target coverage and robust in vivo antitumor activity. []

4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

  • Compound Description: BMS-695735 is an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad-spectrum in vivo antitumor activity. []

N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives

  • Compound Description: These are a series of compounds that exhibited potent CDK2 inhibitory activity with potential as anticancer agents. []

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Compound Description: This compound is a novel N-pyrazolyl imine synthesized via a condensation reaction. []

3-[4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] Coumarins and 4-Methyl-3-phenyl-6-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2yl] Coumarins

  • Compound Description: These compounds were synthesized and screened for antibacterial and antifungal activity. []
Overview

4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyridine ring substituted with a pyrazole moiety, which contributes to its potential pharmacological properties. The structure of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine suggests it may interact with various biological targets, making it a subject of interest in drug discovery and development.

Source and Classification

This compound can be synthesized through various organic chemistry methods and is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its structure. It is specifically categorized under the following classifications:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Pyridine derivatives
  • Potential Applications: Medicinal chemistry, pharmacology
Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine can be achieved through several methods, including:

  1. Condensation Reactions: The compound can be synthesized by condensing 2-amino-pyridine with a suitable pyrazole derivative in the presence of a catalyst such as acetic acid or sulfuric acid. This method typically involves heating the reactants to promote the formation of the desired product.
  2. Substitution Reactions: Another approach involves the nucleophilic substitution of halogenated pyridine derivatives with 1-methyl-1H-pyrazole, utilizing bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.
  3. Cyclization Techniques: Cyclization methods may also be employed where appropriate precursors undergo cyclization to form the pyrazole and pyridine rings simultaneously.

These synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Reactions and Technical Details

4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles, leading to the formation of new amine derivatives.
  2. Acylation Reactions: The amine can undergo acylation to form amides, which may enhance its biological activity.
  3. Rearrangement Reactions: Under certain conditions, this compound may undergo rearrangements that alter its structure and potentially improve its pharmacological properties.

These reactions are essential for modifying the compound for specific applications in drug design.

Mechanism of Action

Process and Data

The mechanism of action for 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is largely dependent on its interactions with biological targets. Potential mechanisms include:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer or inflammation.
  2. Receptor Binding: It could act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.
  3. Antioxidant Activity: Some studies suggest that similar compounds exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Further research is necessary to elucidate the precise mechanisms through which this compound exerts its effects in biological systems.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine include:

  • Appearance: Typically found as a white to off-white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol; limited solubility in non-polar solvents.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; may form salts when treated with acids.

These properties are critical for determining the compound's suitability for various applications.

Applications

Scientific Uses

4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine has several potential applications in scientific research:

  1. Drug Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  2. Biochemical Research: Useful in studies investigating enzyme mechanisms or receptor interactions due to its ability to modulate biological pathways.
  3. Material Science: Potential applications in creating new materials with specific electronic or optical properties based on its chemical reactivity.
Introduction to Pyrazol-Pyridine Hybrid Scaffolds in Medicinal Chemistry

Structural Significance of Pyrazol-4-yl Motifs in Kinase Inhibition

The pyrazol-4-yl moiety serves as a versatile bioisostere for purine rings in ATP-competitive kinase inhibitors. Its planar aromatic system facilitates π-stacking interactions within the hydrophobic hinge region, while the N1 nitrogen provides a critical hydrogen bond acceptor. Strategic substitution at N1 (typically methyl or tert-butyl groups) profoundly influences kinase selectivity profiles by modulating access to adjacent hydrophobic pockets. For instance, in c-Jun N-terminal kinase (JNK) inhibitors, N1-methyl substitution confers JNK1 isoform selectivity by sterically excluding bulkier residues in JNK2/JNK3 [2].

The C3/C5 positions of the pyrazole ring serve as vector points for introducing pharmacophore extensions that probe deeper specificity pockets. In advanced JNK inhibitors, 3-hydroxyphenyl substituents form hydrogen bonds with catalytic lysine residues (e.g., Lys93 in JNK1), while arylsulfonamide tethers at the pyridine nitrogen engage the hydrophobic region II through salt bridge formation with Asp168. X-ray crystallography of co-crystallized inhibitors (PDB: 8ENJ) confirms that 4-(pyrazol-4-yl)pyridines adopt a "U-shaped" topology that optimally orients these substituents within the ATP cleft [2].

Table 1: Structural Features and Kinase Inhibition Profiles of Representative Pyrazol-4-yl Derivatives

CompoundN1-SubstituentC3-SubstituentJNK1 IC₅₀ (nM)JNK3 IC₅₀ (nM)Key Interactions
11etert-butyl3-hydroxyphenyl8.215.7H-bond: Met111, Lys93
11dmethyl3-methoxyphenyl12.922.4H-bond: Met111
SP600125*--40-9040-90Pan-JNK inhibitor

Reference compound [2]

Microwave-assisted synthesis has dramatically accelerated access to these scaffolds, enabling rapid SAR exploration. Reactions between 4-formylpyrazoles and acetylnaphthols under microwave irradiation (180W, 5-7 min) yield benzochromanone-pyrazole hybrids with potent antiproliferative activity (GI₅₀ <0.1µM in MCF-7 cells), demonstrating the therapeutic potential of this chemotype beyond kinase inhibition [4].

Role of Pyridin-2-amine Derivatives in Allosteric Modulation and Targeted Therapy

The pyridin-2-amine component provides a critical pharmacophoric anchor through bidentate hydrogen bonding to kinase hinge regions. The exocyclic amine serves as a hydrogen bond donor to backbone carbonyl oxygen atoms (e.g., Met111 in JNK), while the pyridine nitrogen acts as an acceptor for backbone NH groups. This interaction mimics the natural adenine binding motif while conferring enhanced selectivity over off-target kinases. Molecular dynamics simulations reveal that 2-aminopyridine derivatives induce a unique conformational change in SYK kinase, shifting the activation loop toward an inactive state through allosteric coupling [9].

The para-position relative to the pyridine nitrogen serves as a strategic modification site for enhancing potency and pharmacokinetics. Benzoxazole extensions at this position, as seen in sapanisertib analogues, engage hydrophobic back pockets in Plasmodium kinases (PfPI4Kβ, PfPKG), demonstrating the scaffold's versatility beyond human targets. Crucially, meta-substituted benzyl groups at this position reduce hERG inhibition (IC₅₀ >30µM) while maintaining submicromolar antiplasmodial activity, highlighting the scaffold's optimization potential for safety refinement [7].

Table 2: Kinase Selectivity Profiles of Pyridin-2-amine-Based Inhibitors

Kinase TargetRepresentative CompoundIC₅₀ (nM)Therapeutic ApplicationBinding Confirmation
SYK9p0.7Hematological malignanciesH-bond: Glu385, Ala451
JNK111e8.2Solid tumorsH-bond: Met111
PfPI4KβSapanisertib analog 194.0*AntimalarialHydrophobic back pocket
PfPKGSapanisertib analog 1920.0*AntimalarialGatekeeper residue

Values in nM; Plasmodium kinase data [7] [9]

Emergence of 4-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine as a Privileged Scaffold

The fusion of methylated pyrazol-4-yl and pyridin-2-amine rings creates a rigid planar core with ideal geometry for traversing kinase catalytic clefts. The methyl group at N1-pyrazole serves dual purposes: it eliminates a potential metabolic soft spot (unsubstituted pyrazole N-H) and provides steric guidance for isoform selectivity. Computational analyses indicate this scaffold occupies approximately 65% of the ATP-binding volume while leaving adjacent hydrophobic regions accessible for pharmacophore extensions—a structural advantage enabling high-affinity inhibition with lower molecular weight (<350 Da) compared to traditional kinase inhibitors [3] [8].

SAR studies across multiple therapeutic contexts confirm the scaffold's privileged status. In SYK inhibitors, the benzo[d]imidazole-2-yl extension at the pyrazole C3 position yields compounds with subnanomolar potency (IC₅₀ = 0.7 nM for compound 9p) through additional hydrogen bonding with Glu385 and Ala451. For JNK inhibitors, 3-hydroxyphenyl substituents combined with ethylene-linked arylsulfonamides produce dual JNK1/JNK3 inhibitors with >100-fold selectivity over p38 MAPK. The scaffold's synthetic versatility is evidenced by diverse coupling methods: Suzuki-Miyaura reactions install aryl/heteroaryl groups at C4-pyridine (yields: 14-57%), while reductive amination introduces solubilizing groups at the pyridin-2-amine position [2] [9].

Table 3: Therapeutic Applications of Hybrid Compounds Based on 4-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine

Therapeutic AreaKey Structural ModificationsBiological ActivityMechanistic Insights
Hematological cancersBenzo[d]imidazole-2-yl at C3-pyrazoleSYK IC₅₀ = 0.7 nM; MV4-11 xenograft tumor reduction: 82%Disrupts BCR signaling via SLP76 phosphorylation
Solid tumors3-hydroxyphenyl at C3-pyrazole + arylsulfonamide tetherJNK1 IC₅₀ = 8.2 nM; G₂/M cell cycle arrestInhibits c-Jun phosphorylation & microtubule assembly
AntimalarialsBenzoxazole at C6-pyridinePfNF54 IC₅₀ = 29 nM; 80% parasitemia reduction in vivoDual PfPI4Kβ/PfPKG inhibition
Antileukemic agentsDimethylaminoethyloxy at phenylNCI-60 mean GI₅₀ = 1.8 µMJIP-1 scaffolding protein disruption

The scaffold's drug-like properties are evidenced by favorable microsomal stability (t₁/₂ >60 min in human liver microsomes) and cell permeability (Papp >15×10⁻⁶ cm/s in Caco-2 models). These characteristics, combined with demonstrated in vivo efficacy across multiple disease models—including 82% tumor reduction in MV4-11 xenografts (SYK inhibition) and 80% parasitemia clearance in P. berghei-infected mice—underscore its translational potential as a versatile template for next-generation targeted therapies [7] [9].

Properties

CAS Number

1221820-73-0

Product Name

4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

IUPAC Name

4-(1-methylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C9H10N4

Molecular Weight

174.207

InChI

InChI=1S/C9H10N4/c1-13-6-8(5-12-13)7-2-3-11-9(10)4-7/h2-6H,1H3,(H2,10,11)

InChI Key

PVYZUXOGLHKDPR-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC(=NC=C2)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.